5-Bromo-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde
Description
5-Bromo-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde (CAS: 1261365-67-6) is a heterocyclic compound featuring a pyrrole core substituted with a bromine atom at position 5, a phenylsulfonyl group at position 1, and an aldehyde functional group at position 3 . The phenylsulfonyl moiety enhances electron-withdrawing properties, which may influence reactivity in cross-coupling reactions or serve as a directing group in further functionalization. The aldehyde group at position 3 provides a versatile handle for condensation or nucleophilic addition reactions, making this compound a valuable intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₁H₈BrNO₃S, with a molecular weight of 338.21 g/mol .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromopyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S/c12-11-6-9(8-14)7-13(11)17(15,16)10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBOXHNGRRVYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Before Formylation
Attempts to reverse the bromination/formylation sequence result in reduced yields (≤30%) due to steric hindrance from bromine at C-5, impeding formylation.
Catalytic Bromination
Pd-catalyzed methods using LiBr and CuBr₂ show promise but require stringent anhydrous conditions, limiting scalability.
Spectroscopic Characterization Table
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| CHO | 10.22 (s) | 190.2 | 1739 (C=O stretch) |
| C-5 Br | - | 121.0 | 745 (C-Br stretch) |
| SO₂Ph | 7.78–7.38 (m) | 144.0 | 1266 (S=O asym stretch) |
Challenges and Solutions
-
Low Formylation Yields : Optimize POCl₃ stoichiometry (1.1–1.3 equiv) to minimize side reactions.
-
Over-Bromination : Use nitromethane as solvent to stabilize bromonium intermediates.
Industrial Feasibility
While lab-scale yields exceed 70%, scaling requires:
-
Continuous flow reactors for exothermic bromination steps.
-
Recycling of nitromethane via distillation.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 5-Bromo-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 5-Bromo-1-(phenylsulfonyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde has the molecular formula and a molecular weight of 314.155 g/mol. The compound features a pyrrole ring, a bromine atom, and a phenylsulfonyl group, which contribute to its unique reactivity and biological properties .
Antimalarial Activity
Research indicates that compounds similar to this compound exhibit antimalarial properties. For instance, synthetic prodiginines, which share structural characteristics with this compound, have demonstrated potent activity against Plasmodium falciparum, with IC50 values ranging from 0.9 to 16.0 nM . This suggests that derivatives of this compound could be explored for their potential in treating malaria.
Gastric Acid Secretion Inhibition
The compound is also being investigated as a potassium ion competitive acid blocker (P-CAB), which could serve as an alternative to traditional proton pump inhibitors. This application is particularly relevant for treating gastric acid-related disorders .
Synthesis Techniques
Various synthetic strategies have been developed for creating this compound and its derivatives:
- One-Pot Multicomponent Reactions : A sequential multicomponent reaction has been established for synthesizing N-arylpyrrole-3-carbaldehydes with yields between 65% and 80%. This method utilizes in situ generated imines and succinaldehyde under mild conditions, making it efficient for producing structurally diverse pyrrole derivatives .
- Oxidative Cyclization : Another method involves oxidative cyclization processes that can yield complex pyrrole structures from simpler precursors, enhancing the diversity of potential pharmacological agents .
Interaction Studies
Studies on the binding affinity of this compound with various biological targets have been conducted using techniques such as molecular docking and spectroscopy. These studies aim to elucidate the mechanisms by which this compound exerts its biological effects .
Structural Analog Comparisons
The unique structure of this compound allows it to interact differently compared to simpler analogs. A comparison of several related compounds highlights the importance of the sulfonyl group in modulating biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-1H-pyrrole-3-carbaldehyde | Pyrrole ring with bromine and aldehyde | Simpler structure without sulfonyl group |
| 5-Chloro-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde | Chlorine instead of bromine | Different halogen may affect reactivity |
| 2-Amino-5-bromo-1H-pyrrole | Amino group at position 2 | Potential for different biological activities |
| 5-Bromo-N-methylpyrrole | Methyl substitution at nitrogen | Variation in nitrogen substitution affects properties |
This table illustrates how variations in structure can significantly influence the biological activities and reactivity profiles of these compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde can be contextualized by comparing it with analogous compounds. Below is a detailed analysis:
Substituent Variations in Sulfonyl Groups
- 5-Bromo-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (CAS: 1967819-85-7): Replacing the phenylsulfonyl group with a pyridin-3-ylsulfonyl group introduces nitrogen into the sulfonyl substituent.
- The pyrrolo[2,3-b]pyridine core also adds aromaticity, which may enhance stability but reduce electrophilicity at the aldehyde .
Core Heterocycle Modifications
- 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (Compound 20a): This compound features a pyrrolo[2,3-b]pyridine core instead of pyrrole, with a phenylethynyl group at position 3. The absence of an aldehyde group limits its utility in condensation reactions .
- 5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 882228-97-9): The pyrazole ring differs electronically from pyrrole, with reduced aromaticity and increased basicity. The aldehyde at position 4 (vs. position 3 in the target compound) may lead to divergent reactivity patterns, such as regioselectivity in nucleophilic attacks .
Functional Group and Positional Isomerism
- 5-Bromo-3-methyl-1-phenylpyrazole (CAS: 41327-15-5):
Lacking both the sulfonyl and aldehyde groups, this simpler pyrazole derivative highlights the importance of these substituents in the target compound. The methyl group at position 3 introduces steric effects but reduces electrophilic sites for further derivatization .
Structural and Reactivity Analysis
Electronic Effects
- The phenylsulfonyl group in the target compound is strongly electron-withdrawing, activating the pyrrole ring for electrophilic substitution at specific positions.
- The aldehyde group’s position at C3 in the pyrrole ring (vs. C4 in pyrazole analogs) may lead to distinct reactivity in nucleophilic additions due to differences in electron density distribution .
Data Tables
Table 1: Comparative Structural Features
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Pyrrole | Br (C5), PhSO₂ (C1), CHO (C3) | C₁₁H₈BrNO₃S | 338.21 |
| 5-Bromo-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | Pyrrole | Br (C5), Pyridin-3-yl-SO₂ (C1), CHO (C3) | C₁₀H₇BrN₂O₃S | 339.19 |
| 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde | Pyrrolo[2,3-b]pyridine | Br (C5), Tosyl (C1), CHO (C3) | C₁₅H₁₁BrN₂O₃S | 379.23 |
| 5-(4-Bromophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde | Pyrazole | 4-BrPhO (C5), CH₃ (C3), Ph (C1), CHO (C4) | C₁₇H₁₂BrN₂O₂ | 371.20 |
Biological Activity
5-Bromo-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This compound features a unique combination of a pyrrole ring, a bromine atom, and a phenylsulfonyl group, which contributes to its diverse pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : CHBrNOS
- Molecular Weight : 314.155 g/mol
The structure of this compound includes:
- A pyrrole ring that enhances its reactivity.
- A bromine atom which may influence its interaction with biological targets.
- A phenylsulfonyl group that can participate in various chemical reactions.
Biological Activities
Research indicates that this compound possesses several biological activities:
Antimicrobial Activity
Studies have shown that derivatives similar to this compound exhibit antimicrobial properties against various bacterial strains. The presence of the sulfonyl group is thought to enhance its effectiveness as an antimicrobial agent, making it a potential candidate for developing new antibiotics.
Anticancer Properties
Preliminary investigations into the anticancer activity of this compound suggest it may induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated significant growth inhibition in various cancer cell lines, including breast and colon cancers. The mechanism involves disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels, leading to cell cycle arrest and apoptosis .
Mechanistic Studies
Molecular docking studies reveal that this compound interacts with key enzymes and receptors involved in cancer progression. For example, it has been shown to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-1H-pyrrole-3-carbaldehyde | Pyrrole ring with bromine and aldehyde | Simpler structure without sulfonyl group |
| 5-Chloro-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde | Chlorine instead of bromine | Different halogen may affect reactivity |
| 2-Amino-5-bromo-1H-pyrrole | Amino group at position 2 | Potential for different biological activities |
| 5-Bromo-N-methylpyrrole | Methyl substitution at nitrogen | Variation in nitrogen substitution affects properties |
This table highlights how the presence of the phenylsulfonyl group in this compound may enhance its biological activity compared to simpler derivatives.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : Laboratory tests indicated that this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
- Mechanism Exploration : Research utilizing molecular docking has provided insights into how this compound interacts with specific proteins involved in cancer pathways, further elucidating its potential as a therapeutic agent .
Q & A
Q. What are the typical synthetic routes for 5-Bromo-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde?
The synthesis often involves multi-step protocols:
- Condensation : Reacting ketones (e.g., 2-fluoroacetophenone) with amines (e.g., allyl amine) to form intermediates .
- Bromination : Introducing bromine at the 5th position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
- Oxidation : Converting alcohol intermediates to aldehydes via oxidizing agents (e.g., MnO₂ or TEMPO/oxone) .
- Purification : Column chromatography (silica gel, heptane/ethyl acetate) ensures high purity .
Q. How is the structure of this compound confirmed experimentally?
Key techniques include:
Q. What intermediates are critical in its synthesis?
Common intermediates include:
- Carbonitriles : 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile (precursor to aldehyde via hydrolysis) .
- Alcohols : 5-Bromo-1H-pyrrole-3-methanol (oxidized to the aldehyde) .
- Halogenated precursors : 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine for cross-coupling reactions .
Q. How should the aldehyde group be stabilized during storage?
- Use anhydrous solvents (e.g., THF, DCM) under inert gas (N₂/Ar) .
- Avoid prolonged exposure to basic conditions to prevent aldol condensation .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yields?
Methodological approaches include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions .
- Computational Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model transition states and energetics .
- High-Throughput Screening : Automated platforms to test >100 conditions/day .
Q. How to resolve contradictions in reported biological activity data?
- Standardized Assays : Replicate experiments under identical conditions (pH, cell lines) to isolate variables .
- Purity Validation : Use HPLC-MS to confirm compound integrity (>95% purity) .
- SAR Studies : Compare analogs (e.g., nitrile vs. aldehyde derivatives) to pinpoint functional group contributions .
Q. What role does the phenylsulfonyl group play in reactivity?
- Electron-Withdrawing Effect : Stabilizes the pyrrole ring, directing electrophilic substitution to specific positions .
- Protecting Group : Prevents undesired side reactions at the nitrogen during synthesis .
- Computational Insights : Hirshfeld surface analysis predicts electrostatic interactions influencing crystallization .
Q. How to design a reactor for scalable synthesis?
- Continuous Flow Systems : Enhance heat/mass transfer for bromination and oxidation steps .
- Membrane Separation : Isolate intermediates via nanofiltration to reduce purification steps .
- Kinetic Modeling : Rate equations derived from in-situ FTIR/NMR monitoring .
Data Contradiction Analysis
Q. Conflicting reports on bromination efficiency: How to troubleshoot?
- Reagent Purity : Ensure NBS is freshly recrystallized to avoid side reactions .
- Solvent Effects : Compare polar (DMF) vs. nonpolar (CCl₄) solvents; DMF may enhance electrophilicity .
- Temperature Control : Side products (e.g., dibrominated species) form above 40°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
